molecular formula C7H3BrClFO4S B6142633 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid CAS No. 926195-99-5

2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid

Cat. No. B6142633
CAS RN: 926195-99-5
M. Wt: 317.52 g/mol
InChI Key: SUOMCAJOHOJKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid is a chemical compound with the linear formula C7H4BrClO4S . It has a molecular weight of 299.53 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrClO4S/c8-6-2-1-4 (14 (9,12)13)3-5 (6)7 (10)11/h1-3H, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related compounds, such as 3-Bromo-2-fluorobenzoic acid, is achieved with high purity and yield under optimized conditions, indicating the potential for efficient synthesis of similar compounds like 2-Bromo-5-(Chlorosulfonyl)-4-Fluorobenzoic acid (Zhou Peng-peng, 2013).

Applications in Organic Synthesis

  • 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with similar structure, is used as a building block in heterocyclic oriented synthesis, highlighting the potential of related compounds like this compound in the synthesis of various nitrogenous cycles (Soňa Křupková et al., 2013).

Adsorption and Electrochemical Studies

  • Studies on the adsorption behaviors of halogenated benzoic acids on electrodes in acidic media provide insights into the electrochemical properties, which could be relevant for compounds like this compound (Y. Ikezawa et al., 2006).

Crystallographic and Molecular Structure Analysis

  • Crystallographic studies of benzoic acid derivatives can help in understanding the molecular structure and electronic properties of similar compounds (S. Pramanik et al., 2019).

Environmental Impact and Biodegradation

  • The biodegradation of halogenated benzoates under various conditions, including denitrifying conditions, sheds light on the environmental impact and degradation pathways of related compounds (B. Song et al., 2000).

Applications in Material Sciences

  • The modification of materials like PEDOT:PSS with halobenzoic acids, including fluorobenzoic acid, for improved conductivity highlights potential applications in electronics and solar cells (L. Tan et al., 2016).

Safety and Hazards

This compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful if swallowed . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .

properties

IUPAC Name

2-bromo-5-chlorosulfonyl-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO4S/c8-4-2-5(10)6(15(9,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOMCAJOHOJKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926195-99-5
Record name 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid
Reactant of Route 5
2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.